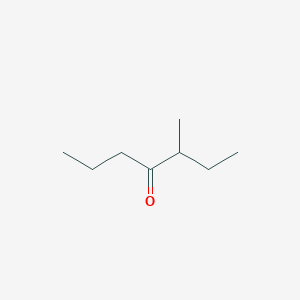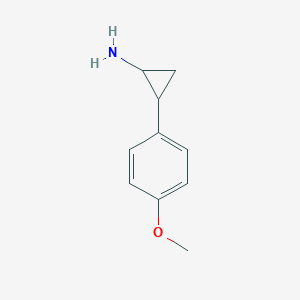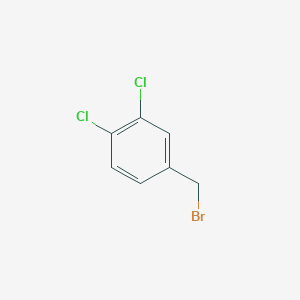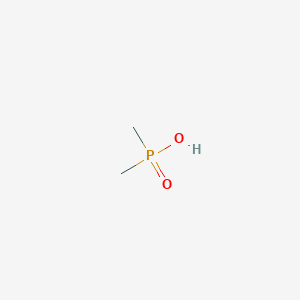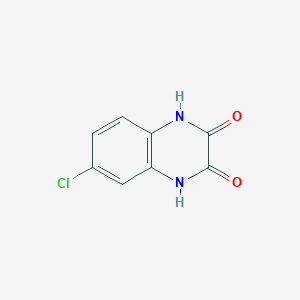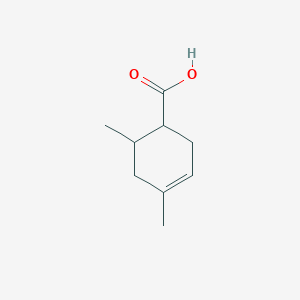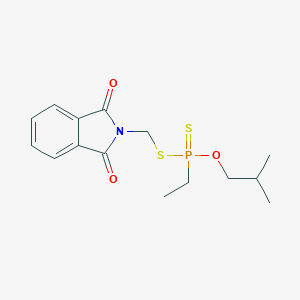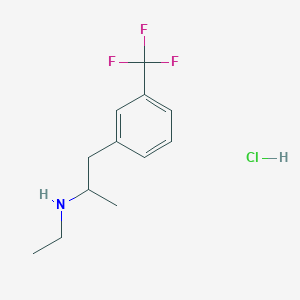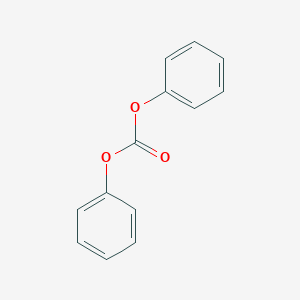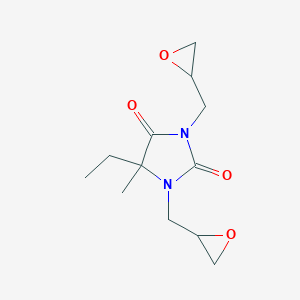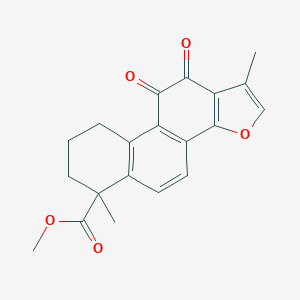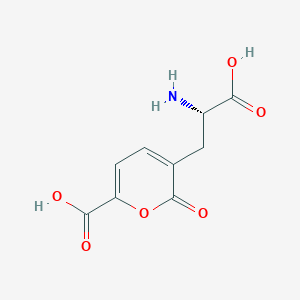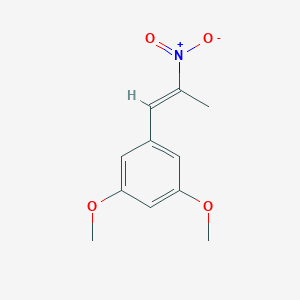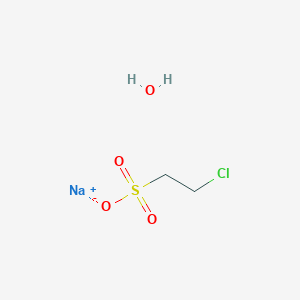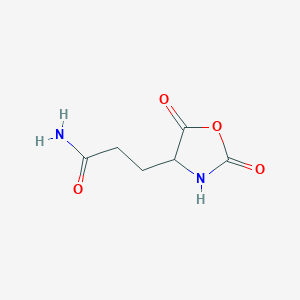
2,5-Dioxo-4-oxazolidinepropionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxo-4-oxazolidinepropionamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as DOPA, and it is a derivative of the amino acid tyrosine. DOPA has been used in the synthesis of various drugs and has been studied for its potential therapeutic effects. In
Mecanismo De Acción
DOPA works by increasing the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in various functions such as movement, motivation, and reward. DOPA is converted to dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels has been shown to have various therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
DOPA has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to increase the levels of dopamine in the brain, which leads to an increase in motor function and improved cognitive function. DOPA has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DOPA in lab experiments include its high purity and yield, as well as its potential therapeutic effects. The limitations of using DOPA in lab experiments include the potential for toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on DOPA. One direction is to further explore its potential therapeutic effects in neurodegenerative diseases. Another direction is to study its potential use as a drug delivery system. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Overall, the study of DOPA has the potential to lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of DOPA involves the reaction of tyrosine with formaldehyde and sodium cyanide. The reaction produces DOPA in high yields and purity. This method has been widely used in the production of DOPA for scientific research purposes.
Aplicaciones Científicas De Investigación
DOPA has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. DOPA has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
Número CAS |
16874-69-4 |
|---|---|
Nombre del producto |
2,5-Dioxo-4-oxazolidinepropionamide |
Fórmula molecular |
C6H8N2O4 |
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanamide |
InChI |
InChI=1S/C6H8N2O4/c7-4(9)2-1-3-5(10)12-6(11)8-3/h3H,1-2H2,(H2,7,9)(H,8,11) |
Clave InChI |
UBAGQWVWTSZVDI-UHFFFAOYSA-N |
SMILES |
C(CC(=O)N)C1C(=O)OC(=O)N1 |
SMILES canónico |
C(CC(=O)N)C1C(=O)OC(=O)N1 |
Otros números CAS |
16874-69-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



